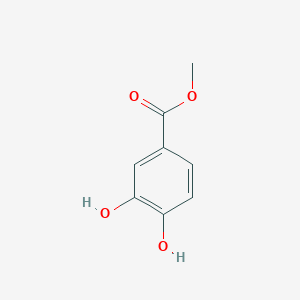

Methyl 3,4-Dihydroxybenzoate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFLZUDASVUNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301804 | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-43-8 | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatechuic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOCATECHUIC ACID, METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72J90268X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Research on Biological Activities and Mechanistic Insights of Methyl 3,4 Dihydroxybenzoate

Antioxidant Activity and Regulation of Cellular Redox Homeostasis by Methyl 3,4-dihydroxybenzoate

This compound exhibits significant antioxidant properties through various mechanisms that collectively contribute to the maintenance of cellular redox homeostasis.

Activation of the Nrf2-Keap1 Signaling Pathway

A primary mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. nih.govnih.gov Under normal physiological conditions, Nrf2 is bound to Keap1, which facilitates its degradation. nih.gov However, in the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1. nih.govnih.gov This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, thereby upregulating their expression. frontiersin.org Research has shown that MDHB treatment significantly upregulates Nrf2 protein levels while decreasing Keap1 protein levels. nih.gov It has been demonstrated that MDHB inhibits the ubiquitination-mediated proteasomal degradation of Nrf2, leading to its accumulation and enhanced transcriptional activity. nih.gov

Modulation of Reactive Oxygen Species (ROS) Production and Scavenging Systems

This compound effectively modulates the levels of reactive oxygen species (ROS) within cells. It has been shown to decrease both cellular and mitochondrial ROS production. nih.govnih.gov By enhancing the activity of antioxidant enzymes, MDHB improves the cell's capacity to neutralize ROS. mdpi.com For instance, studies have demonstrated that pretreatment with MDHB significantly downregulates the increase in cellular ROS levels induced by oxidative stressors like tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂). nih.govnih.gov This reduction in ROS levels helps to mitigate oxidative damage to cellular components such as lipids, proteins, and DNA. nih.gov

Preservation of Mitochondrial Function and Integrity under Oxidative Stress

Mitochondria are a primary source of endogenous ROS and are also susceptible to oxidative damage. This compound plays a crucial role in preserving mitochondrial function and integrity in the face of oxidative stress. nih.govnih.gov Research indicates that MDHB treatment can rescue the mitochondrial membrane potential (MMP) and improve ATP production in cells subjected to oxidative damage. nih.govnih.gov By reducing mitochondrial ROS production and protecting against mitochondrial dysfunction, MDHB helps to maintain cellular energy metabolism and prevent the initiation of apoptosis. nih.govnih.govnih.gov

Upregulation of Endogenous Antioxidant Enzyme Expression

The activation of the Nrf2 pathway by this compound leads to the upregulation of a suite of endogenous antioxidant enzymes. nih.govnih.gov Studies have consistently shown that MDHB treatment increases the expression of several key enzymes involved in cellular defense against oxidative stress. nih.govnih.gov

Table 1: Upregulation of Antioxidant Enzymes by this compound

| Enzyme | Function | Reference |

| Superoxide (B77818) Dismutase 1 (SOD1) | Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. | nih.gov |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of semiquinone radicals. | nih.govnih.gov |

| Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) | The rate-limiting enzyme in the synthesis of glutathione (B108866), a major cellular antioxidant. | nih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce biliverdin, which is subsequently converted to the potent antioxidant bilirubin. | nih.gov |

| Glutathione Reductase (GSR) | Catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form (GSH), maintaining the cellular pool of reduced glutathione. | nih.gov |

Anti-inflammatory Mechanisms of this compound

In addition to its antioxidant properties, this compound exhibits potent anti-inflammatory effects by targeting key signaling pathways and mediators of inflammation.

Inhibition of Pro-inflammatory Cytokine Expression

A hallmark of the anti-inflammatory activity of this compound is its ability to inhibit the production and expression of pro-inflammatory cytokines. nih.gov Research has shown that MDHB can significantly reduce the levels of several key cytokines that drive inflammatory responses. nih.govmdpi.com

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Role in Inflammation | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | A central mediator of inflammation, involved in systemic inflammation and the acute phase response. | nih.govmdpi.commedchemexpress.com |

| Interleukin-1 beta (IL-1β) | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. | nih.govmedchemexpress.com |

| Interleukin-6 (IL-6) | A pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. | mdpi.commedchemexpress.com |

The inhibition of these pro-inflammatory cytokines by this compound is, in part, mediated by its ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory gene expression. nih.govmedchemexpress.com

Attenuation of Toll-like Receptor (TLR) Signaling Pathways

The direct modulatory effect of this compound on Toll-like Receptor (TLR) signaling pathways is an area of ongoing investigation. While research on related compounds provides context, the precise mechanisms by which this compound may attenuate TLR signaling are not yet fully elucidated. For instance, a study on a structurally similar brominated derivative, Methyl 3-Bromo-4,5-dihydroxybenzoate, has shown that it can regulate TLR/NF-κB pathways by inhibiting the mRNA expression of TLR3 and TLR4. nih.govmdpi.com This suggests a potential, though not yet directly confirmed, avenue through which this compound might exert its anti-inflammatory effects. TLRs are crucial components of the innate immune system, and their activation leads to downstream signaling cascades that result in the production of inflammatory cytokines. nih.govfrontiersin.org The activation of TLR4, for example, can trigger two primary signaling pathways: the MyD88-dependent pathway, which is crucial for the inflammatory response, and the TRIF-dependent pathway. nih.gov Further research is required to specifically map the interaction of this compound with these complex signaling pathways.

Downregulation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Pathways

Research has provided evidence that this compound can exert anti-inflammatory effects through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a study involving TNF-α-stimulated MH7A cells, this compound (referred to as DBME in the study) was shown to decrease the phosphorylation of both P65 and its inhibitor, IκBα. This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.

The role of this compound in the Mitogen-Activated Protein Kinase (MAPK) pathway is more complex. The MAPK family, which includes p38, JNK, and ERK, is involved in a variety of cellular processes, including inflammation and apoptosis. nih.gov While some polyphenols are known to inhibit MAPK pathways to reduce inflammation, studies on a derivative of this compound, gallic acid, have shown activation of the MAPK-ERK pathway, which was linked to the proliferation of neural stem cells. biorxiv.org This indicates that the effect of this compound on MAPK pathways may be context-dependent and cell-type specific, warranting further investigation to clarify its role in downregulating inflammation.

Suppression of Inflammation-Associated Fibrosis Progression

This compound has demonstrated potential in preventing the progression of fibrosis associated with inflammation. medchemexpress.comglpbio.com The primary mechanism identified for this anti-fibrotic action involves the restoration of the expression of the Receptor for Advanced Glycation Endproducts (RAGE) and the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). medchemexpress.comglpbio.com Chronic inflammation is a known driver of fibrotic diseases, where excessive deposition of extracellular matrix components leads to tissue scarring and organ dysfunction. biorxiv.org By modulating the RAGE and Nrf2 pathways, this compound can help counteract the pathological processes that lead from chronic inflammation to fibrosis.

Neurobiological Effects and Neurogenesis Modulation by this compound

This compound exhibits significant neurobiological effects, including neurotrophic and neuroprotective activities, and plays a crucial role in modulating neurogenesis.

Neurotrophic and Neuroprotective Potentials

Studies have consistently demonstrated the neurotrophic and neuroprotective properties of this compound. It has been shown to promote the neurite outgrowth of cortical neurons and enhance neuronal survival in a dose-dependent manner. nih.govnih.gov A key mechanism underlying its neurotrophic effect is the ability to induce the expression of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival and function. nih.gov

The neuroprotective effects are evident in its capacity to mitigate oxidative stress and inhibit apoptosis in neuronal cells. In studies using SH-SY5Y neuroblastoma cells and retinal ganglion cells (RGC-5), this compound protected against oxidative damage induced by agents like tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net This protection is achieved by scavenging reactive oxygen species (ROS), enhancing the activity of antioxidant enzymes, and regulating apoptosis-related proteins. nih.govnih.gov Specifically, it upregulates the anti-apoptotic protein Bcl-2 while suppressing the pro-apoptotic protein Bax and the activation of caspases 3 and 9. nih.govnih.gov

| Experimental Model | Inducing Agent | Observed Effects | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| Neonatal Rat Cortical Neurons | N/A (in vitro culture) | Promoted neurite outgrowth, increased neuronal survival. | Increased mRNA expression of BDNF and microtubule-associated protein 2 (MAP2). | nih.gov |

| SH-SY5Y Human Neuroblastoma Cells | tert-butyl hydroperoxide (TBHP) | Mitigated oxidative stress, inhibited apoptosis, increased cell viability. | Up-regulated Bcl-2/Bax ratio, inhibited caspase-3 activation. | nih.gov |

| RGC-5 Retinal Ganglion Cells | Hydrogen Peroxide (H₂O₂) | Increased cell survival, suppressed apoptosis, scavenged ROS, restored mitochondrial membrane potential. | Regulated Bcl-2 and Bax expression, suppressed activation of caspase 9 and caspase 3. | nih.gov |

Induction of Neural Stem Cell Differentiation

This compound has been identified as a small molecule capable of inducing the differentiation of neural stem cells (NSCs). frontiersin.orgnih.gov This is a significant finding as the controlled differentiation of NSCs is a key goal in developing therapies for neurodegenerative diseases. frontiersin.orgnih.gov The compound promotes the differentiation of NSCs into neurons while inhibiting their differentiation into astrocytes. nih.gov

Remarkably, the induction of NSC differentiation by this compound is selective, promoting the generation of cholinergic motor neurons. frontiersin.orgnih.govnih.gov These neurons are characterized by the expression of markers such as synapsin 1 (SYN1) and postsynaptic density protein 95 (PSD-95). frontiersin.orgnih.gov

The molecular mechanism behind this selective differentiation has been investigated in detail. Research indicates that this compound inhibits the phosphorylation of AKT, a key component of a signaling pathway that promotes cell survival and proliferation. frontiersin.orgnih.gov This inhibition leads to the activation of Glycogen Synthase Kinase 3 Beta (GSK3β) through autophosphorylation at tyrosine 216. frontiersin.orgnih.gov Activated GSK3β then promotes the degradation of β-catenin. frontiersin.orgnih.gov The resulting decrease in nuclear β-catenin leads to an inhibition of cell cycle progression and an enhanced expression of the gene Isl1, which is a key determinant for the cholinergic neuron fate. frontiersin.orgnih.gov

| Molecular Target | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|

| AKT | Inhibits phosphorylation | Reduces pro-survival/proliferation signaling | frontiersin.orgnih.gov |

| GSK3β | Activates via autophosphorylation (Tyr216) | Becomes active to phosphorylate its targets | frontiersin.orgnih.gov |

| β-catenin | Enhances degradation | Prevents entry into the nucleus and subsequent gene transcription | frontiersin.orgnih.gov |

| Cell Cycle | Inhibits progression | Promotes exit from proliferation and entry into differentiation | nih.gov |

| Isl1 Gene | Enhances expression | Promotes differentiation into cholinergic motor neurons | nih.gov |

Underlying Molecular Pathways of Neural Differentiation

Research into this compound (MDHB) has revealed its influence on key molecular pathways that govern neural differentiation, including the Phosphoinositide 3-Kinase (PI3K)/AKT, Glycogen Synthase Kinase 3 beta (GSK-3β), and β-catenin signaling cascades. The effects of MDHB appear to be context-dependent, influencing neuronal survival, neurite outgrowth, and the differentiation of neural stem cells (NSCs) through distinct modulations of these pathways.

In studies using primary cortical neurons, MDHB has been shown to promote neuronal survival and neurite outgrowth by activating the PI3K/Akt signaling pathway. nih.govdovepress.com This neurotrophic effect was demonstrated to be dependent on this pathway, as the application of a PI3K-specific inhibitor (LY294002) blocked the MDHB-induced benefits. nih.gov Further investigation confirmed that MDHB activates Akt in a concentration-dependent manner, leading to an upregulation of Akt phosphorylation. nih.gov

Conversely, in the context of neural stem cell differentiation, MDHB employs a different mechanism involving the inhibition of the same pathway. One study reported that MDHB selectively induces hippocampal NSCs to differentiate into cholinergic motor neurons by inhibiting AKT phosphorylation. frontiersin.org This inhibition of AKT subsequently leads to the activation of GSK-3β through autophosphorylation at tyrosine 216. frontiersin.org GSK-3β is a critical kinase that, when active, phosphorylates β-catenin, targeting it for degradation. frontiersin.org By activating GSK-3β, MDHB enhances the degradation of β-catenin and prevents its translocation into the nucleus, a crucial step for driving the differentiation process toward a cholinergic neuronal fate. frontiersin.org This was further supported by findings that MDHB treatment led to a downregulation of the cell cycle protein Ki67, consistent with a shift from proliferation to differentiation. frontiersin.org

These findings suggest a sophisticated regulatory role for MDHB, where it can either activate or inhibit the PI3K/Akt/GSK-3β axis to achieve different outcomes: promoting survival and growth in existing neurons versus directing the fate of undifferentiated neural stem cells.

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

This compound has been identified as a potent inducer of Brain-Derived Neurotrophic Factor (BDNF) expression, which is believed to be a key mechanism behind its neurotrophic effects. frontiersin.orgnih.gov BDNF is a critical neurotrophin that supports the survival, differentiation, and plasticity of neurons. nih.gov

In studies involving cultured cortical neurons from neonatal rats, treatment with MDHB was found to significantly promote the expression of BDNF mRNA. nih.gov This effect was observed at concentrations of 4 μM and 8 μM, indicating a dose-dependent relationship. nih.gov The upregulation of BDNF expression corresponds with the observed biological effects of MDHB, such as enhanced neurite outgrowth and increased neuronal survival. nih.gov The neurotrophic activity of MDHB was comparable to that of directly applied BDNF, which was used as a positive control in these experiments. nih.gov These results strongly suggest that the ability of MDHB to foster a healthy neuronal environment is, at least in part, mediated by its capacity to increase the endogenous production of BDNF. nih.gov

Mitigation of Amyloid-beta-Induced Apoptosis and Neurotoxicity

MDHB demonstrates significant neuroprotective effects against the neurotoxicity and apoptosis induced by Amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. frontiersin.org Research using rat primary cortical neurons has shown that pretreatment with MDHB can effectively protect against Aβ₂₅₋₃₅-induced cell death. frontiersin.org

The neurotoxic effects of Aβ₂₅₋₃₅ include decreased cell viability, increased rates of apoptosis, accumulation of reactive oxygen species (ROS), and a reduction in mitochondrial membrane potential. frontiersin.org Pre-treatment of neurons with MDHB was shown to effectively suppress all of these detrimental cellular events. frontiersin.org The underlying mechanism for this protection involves the modulation of the mitochondrial apoptotic pathway. MDHB was found to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the level of the pro-apoptotic protein Bax. frontiersin.org This shift in the Bcl-2/Bax ratio helps to stabilize the mitochondrial membrane and prevent the initiation of the apoptotic cascade. Furthermore, MDHB inhibits the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic process, in neurons treated with Aβ₂₅₋₃₅. frontiersin.org

These findings highlight that MDHB mitigates Aβ-induced neurotoxicity by preserving mitochondrial function and directly interfering with the molecular machinery of apoptosis. frontiersin.org

Anti-osteoporotic Research on this compound

This compound has emerged as a promising small-molecule compound in the research of osteoporosis treatment. Studies have demonstrated its ability to inhibit excessive osteoclast activity, a primary driver of bone loss in conditions like postmenopausal osteoporosis. nih.gov In vivo experiments using ovariectomized (OVX) mice, a standard model for postmenopausal osteoporosis, showed that MDHB treatment effectively prevents the reduction of bone mass and inhibits the increase in osteoclast numbers induced by estrogen deficiency. nih.gov

Inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-Induced Osteoclastogenesis

The differentiation of bone-resorbing osteoclasts from their monocyte/macrophage precursors is critically dependent on the cytokine known as Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov MDHB has been shown to directly inhibit this process. In vitro studies using bone marrow monocytes (BMMs) demonstrated that MDHB effectively suppresses RANKL-induced osteoclastogenesis. nih.govnih.gov This inhibition prevents the fusion of precursor cells into mature, multinucleated osteoclasts responsible for bone degradation. nih.gov

Attenuation of MAPK and NF-κB Pathways in Osteoclasts

The signaling cascade initiated by RANKL binding to its receptor on osteoclast precursors involves the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. nih.govplos.org These pathways are crucial for the expression of key transcription factors that drive osteoclast differentiation.

Research has confirmed that MDHB attenuates the activation of both the MAPK and NF-κB signaling pathways in response to RANKL stimulation. nih.govnih.gov By reducing the levels of reactive oxygen species (ROS), MDHB leads to a decrease in the phosphorylation of key MAPK proteins (ERK, JNK, p38) and the NF-κB component p65. nih.gov This disruption of upstream signaling results in the downregulated protein expression of c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1), two master transcription factors essential for osteoclastogenesis. nih.govnih.gov

| Pathway Component | Effect of MDHB Treatment | Reference |

| MAPK Pathway | ||

| p-ERK | Attenuated | nih.gov |

| p-JNK | Attenuated | nih.gov |

| p-p38 | Attenuated | nih.gov |

| NF-κB Pathway | ||

| p-p65 | Attenuated | nih.gov |

| Transcription Factors | ||

| c-Fos | Expression Downregulated | nih.govnih.gov |

| NFATc1 | Expression Downregulated | nih.govnih.gov |

Role of Nrf2 in Osteoporosis Pathogenesis and Therapy

Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a vital transcription factor that regulates the cellular response to oxidative stress by controlling the expression of numerous antioxidant enzymes. nih.gov Given that reactive oxygen species (ROS) act as signaling molecules that promote osteoclast differentiation, the Nrf2 pathway is a key therapeutic target in osteoporosis. nih.gov

Anti-aging and Lifespan Extension Studies with this compound

This compound (MDHB) has been identified as a compound with the potential to extend the lifespan of the model organism Caenorhabditis elegans. nih.gov Research indicates that MDHB can significantly prolong the life of C. elegans without inducing caloric restriction, a common mechanism for lifespan extension. nih.gov Studies comparing its effect to known life-extending compounds like resveratrol (B1683913) and rapamycin (B549165) have shown that MDHB can significantly extend the mean lifespan of these nematodes. nih.govresearchgate.net

Modulation of Conserved Longevity Pathways (e.g., daf-2/daf-16 in C. elegans)

The insulin/insulin-like growth factor (IGF-1) signaling pathway, which is highly conserved across species, plays a crucial role in regulating lifespan. nih.gov In C. elegans, this pathway is primarily controlled by the genes daf-2 (an insulin/IGF-1 receptor homolog) and daf-16 (a FOXO transcription factor). nih.govelifesciences.org

Research has demonstrated that the lifespan-extending effects of this compound are critically dependent on this pathway. nih.gov The pro-longevity effect of MDHB is completely nullified in C. elegans with a daf-2 mutation, indicating that a functional daf-2 gene is essential for MDHB's mechanism of action. nih.govresearchgate.net Furthermore, MDHB treatment has been shown to downregulate the expression of the daf-2 gene while upregulating the expression of daf-16. nih.gov This modulation leads to the enhanced nuclear localization of the DAF-16/FOXO protein. nih.gov Once in the nucleus, DAF-16 activates the expression of its target genes, which are associated with stress resistance and longevity. nih.govelifesciences.org This evidence suggests that MDHB acts as a modulator of the daf-2/daf-16 signaling cascade to promote a longer lifespan in C. elegans. nih.gov

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Lifespan in Wild-Type | Significantly extended | Demonstrates pro-longevity effect | nih.gov |

| Lifespan in daf-2 mutants | Lifespan-extending activity is completely abolished | Indicates daf-2 is crucial for MDHB's effect | nih.gov |

| daf-2 gene expression | Downregulated | Modulates the key insulin/IGF-1 signaling pathway | nih.gov |

| daf-16 gene expression | Upregulated | nih.gov | |

| DAF-16/FOXO protein | Enhanced nuclear localization | Activates downstream longevity genes | nih.gov |

Enhancement of Stress Resistance Mechanisms

A key factor in the aging process is the accumulation of cellular damage from various stressors, particularly oxidative stress. mdpi.commdpi.com this compound, a metabolite of antioxidant polyphenols found in sources like green tea, exhibits significant antioxidant properties. medchemexpress.comglpbio.com This antioxidant activity is a substantial contributor to its ability to extend lifespan. nih.gov

In C. elegans, pretreatment with MDHB has been shown to enhance resistance to oxidative stressors. nih.gov This is correlated with an increase in the activity of crucial antioxidant enzymes. For instance, worms treated with MDHB displayed higher activity of Superoxide Dismutase (SOD), an enzyme that plays a vital role in eliminating harmful reactive oxygen species (ROS) generated during metabolism. nih.gov By bolstering the organism's defenses against oxidative stress, MDHB helps to mitigate age-related damage and promote longevity.

Effects on Age-Associated Physiological Declines

Aging is characterized by a progressive decline in physiological functions and a reduced ability to maintain homeostasis. nih.govnih.gov Studies in C. elegans have shown that this compound not only extends lifespan but also delays the age-associated declines in various physiological processes. nih.gov This suggests that MDHB's benefits are not merely about prolonging life, but also about extending the period of healthy life, or healthspan. By intervening in fundamental aging pathways and enhancing stress resistance, MDHB helps to preserve physiological function later into life. nih.gov

Anti-apoptotic Mechanisms of this compound

Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis. mdpi.com However, dysregulation of apoptosis can contribute to various age-related pathologies. This compound has demonstrated significant anti-apoptotic effects in various cell models. nih.govnih.gov

Regulation of Caspase Activation and Apoptosis-Related Protein Expression (e.g., Bcl-2, Bax)

The process of apoptosis is executed by a family of proteases called caspases and is tightly regulated by the Bcl-2 family of proteins. mdpi.comijper.org This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.gov

Research has shown that this compound can effectively modulate these key apoptotic regulators. In neuronal cells, pretreatment with MDHB was found to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the level of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio creates an anti-apoptotic environment within the cell. nih.govresearchgate.net

Furthermore, MDHB has been shown to inhibit the activation of executioner caspases, such as caspase-3 and caspase-9. nih.govresearchgate.net In studies on granulosa cells, MDHB treatment attenuated apoptosis induced by oxidative stress, as evidenced by reduced levels of cleaved caspase-3, -7, and -9. nih.gov By preventing the activation of these key enzymes, MDHB effectively blocks the final steps of the apoptotic cascade. nih.gov

| Apoptotic Protein/Process | Effect of MDHB Treatment | Cellular Outcome | Reference |

|---|---|---|---|

| Bcl-2 (Anti-apoptotic) | Expression Increased | Shifts balance towards cell survival | nih.govresearchgate.net |

| Bax (Pro-apoptotic) | Expression Decreased | nih.govresearchgate.net | |

| Caspase-9 Activation | Inhibited | Blocks execution of apoptosis | nih.govresearchgate.net |

| Caspase-3 Activation | Inhibited | nih.govnih.govresearchgate.net |

Maintenance of Mitochondrial Membrane Potential and Adenosine (B11128) Triphosphate (ATP) Production

Mitochondria are central to cellular life and death, being the primary site of Adenosine Triphosphate (ATP) production and a key control point for apoptosis. nih.govmdpi.com The mitochondrial membrane potential (MMP) is essential for these functions, and its collapse is a critical event in the initiation of apoptosis. nih.govnih.gov

This compound has been shown to exert protective effects on mitochondria. In the face of cellular stress that would typically cause a decrease in MMP, pretreatment with MDHB can effectively suppress this decline and maintain mitochondrial integrity. nih.govnih.gov By rescuing the mitochondrial membrane potential, MDHB helps to preserve mitochondrial function. nih.gov This preservation of function extends to the organelle's primary role: energy production. Studies have demonstrated that MDHB treatment can improve mitochondrial function by supporting ATP production, thereby ensuring the cell has the necessary energy to survive and function properly. nih.gov

Other Investigated Biological Activities of this compound

Beyond its well-documented antioxidant, anti-inflammatory, and neuroprotective properties, this compound (MDHB) has been the subject of research exploring a broader range of biological effects. These investigations have revealed its potential in mitigating specific toxicities, influencing cellular processes relevant to reproductive health, and modulating pathways associated with chronic inflammatory diseases like rheumatoid arthritis.

Amelioration of Fluoride-Induced Toxicity

Research has shown that this compound can counteract the toxic effects of fluoride (B91410). In studies using A549 cells, a human lung cell line, MDHB was found to alleviate fluoride-induced toxicity by modulating the bioavailability of fluoride, maintaining intracellular calcium levels, preserving mitochondrial membrane integrity, and influencing redox signaling. medchemexpress.com Further investigations in animal models have demonstrated that MDHB can prevent the accumulation of fluoride in cells and mitigate oxidative stress. medchemexpress.com It appears to prevent the progression of inflammation and related fibrosis by restoring the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2) and RAGE (Receptor for Advanced Glycation End products). medchemexpress.com

Table 1: Research Findings on Amelioration of Fluoride Toxicity

| Model System | Key Findings | Implicated Mechanisms |

| A549 Cells (Human Lung Carcinoma) | Alleviated toxic effects of Fluoride (F⁻). | Modulation of F⁻ bioavailability, regulation of intracellular calcium, preservation of mitochondrial membrane integrity, and modulation of redox signaling. medchemexpress.com |

| Rat Model | Prevented cellular F⁻ accumulation and oxidative stress; inhibited inflammatory and fibrotic progression. | Restoration of RAGE and Nrf2 expression. medchemexpress.com |

Protective Effects on Granulosa Cells

Recent studies have highlighted the potential of this compound in the context of reproductive health, specifically concerning granulosa cells, which are crucial for follicular development. Oxidative damage to granulosa cells is considered a significant factor in compromising follicle quality, particularly in conditions like endometriosis. nih.gov Research indicates that granulosa cells from patients with endometriosis exhibit elevated levels of oxidative stress. nih.gov

This compound was found to reverse the oxidative damage induced by tert-butyl hydroperoxide (TBHP) in granulosa cells. nih.gov Mechanistically, MDHB treatment was shown to reduce both cellular and mitochondrial reactive oxygen species (ROS) production. It also improved mitochondrial function by restoring the mitochondrial membrane potential and ATP production. nih.gov Furthermore, the compound upregulates the expression of the key antioxidant transcription factor Nrf2 and several antioxidant enzymes, including SOD1, NQO1, and GCLC, thereby inhibiting the oxidative stress state. nih.gov These findings suggest that MDHB could be a promising agent for protecting granulosa cells, which may, in turn, benefit oocyte and embryo quality. nih.gov

Table 2: Research Findings on Protective Effects on Granulosa Cells

| Cell Type | Inducing Agent | Key Protective Effects of MDHB | Molecular Mechanisms |

| Granulosa Cells | tert-butyl hydroperoxide (TBHP) | Attenuated apoptosis; decreased cellular and mitochondrial ROS; rescued mitochondrial membrane potential and ATP production. | Upregulation of Nrf2 and antioxidant enzymes (SOD1, NQO1, GCLC). nih.gov |

Anti-arthritic Activity

This compound, referred to as DBME in some studies, has demonstrated potential anti-arthritic properties. In a rat model of rheumatoid arthritis, DBME was observed to reduce paw swelling, mitigate bone damage, and improve histopathological outcomes. nih.govresearchgate.net It also lowered the levels of several inflammatory markers, including tumor necrosis factor-alpha (TNF-α), immunoglobulin G (IgG), C-C motif chemokine ligand 5 (CCL5), prostaglandin (B15479496) E2 (PGE-2), interleukin-17 (IL-17), and IL-1β, while promoting apoptosis in the synovial tissue cells of the arthritic rats. nih.govresearchgate.net

In vitro experiments using TNF-α-stimulated MH7A human rheumatoid arthritis synovial cells showed that DBME decreased the concentrations of matrix metalloproteinase 3 (MMP3), IL-1β, CCL5, and IL-6. nih.govresearchgate.net The compound was also found to promote apoptosis in these cells. The mechanism appears to involve the NF-κB pathway, as evidenced by the decreased ratios of phosphorylated p65 to total p65 and phosphorylated IκBα to total IκBα. nih.govresearchgate.net

Table 3: Research Findings on Anti-arthritic Activity

| Model System | Key In Vivo Effects | Key In Vitro Effects (MH7A Cells) | Proposed Mechanism of Action |

| Rheumatoid Arthritis (RA) Rat Model | Reduced paw swelling, bone damage, and adverse histopathological changes; decreased levels of TNF-α, IgG, CCL5, PGE-2, IL-17, IL-1β; enhanced apoptosis in synovial tissue. nih.govresearchgate.net | Decreased concentrations of MMP3, IL-1β, CCL5, and IL-6; promoted apoptosis. nih.govresearchgate.net | Modulation of the NF-κB signaling pathway. nih.govresearchgate.net |

Preclinical and in Vivo Research Models for Methyl 3,4 Dihydroxybenzoate Investigations

In Vitro Cellular Models and Mechanistic Assays

In vitro models are fundamental in dissecting the molecular pathways through which MDHB exerts its effects at the cellular level. These controlled environments allow for detailed mechanistic studies.

Oxidative Stress Models

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in numerous diseases. zu.ac.ae MDHB has been investigated in several oxidative stress models, with a common approach involving the use of tert-butyl hydroperoxide (TBHP) to induce cellular damage. nih.govnih.gov

Granulosa Cells: In a model using human ovarian granulosa cells (KGN cell line), TBHP was used to induce oxidative damage. nih.gov Research showed that MDHB could reverse this damage, protecting the cells from apoptosis. nih.gov Mechanistically, MDHB was found to decrease both cellular and mitochondrial ROS production, rescue mitochondrial membrane potential, and increase ATP production. nih.gov Furthermore, it upregulated the expression of the key antioxidant transcription factor Nrf2 and antioxidant enzymes such as SOD1, NQO1, and GCLC. nih.gov

A549 Lung Carcinoma Cells: Studies on A549 human lung carcinoma cells have explored the effects of MDHB in mitigating toxicity induced by substances like fluoride (B91410). medchemexpress.commedchemexpress.cn MDHB was shown to alleviate toxic effects by modulating intracellular calcium levels, mitochondrial membrane integrity, and redox signaling. medchemexpress.com It also demonstrated the ability to prevent cellular fluoride accumulation and oxidative stress. medchemexpress.comglpbio.com

SH-SY5Y Human Neuroblastoma Cells: The neuroprotective effects of MDHB have been extensively studied in SH-SY5Y human neuroblastoma cells subjected to TBHP-induced oxidative damage. nih.govnih.gov Pretreatment with MDHB significantly increased cell viability and reduced apoptosis. nih.govresearchgate.net The compound was observed to decrease intracellular ROS levels and inhibit the release of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage. nih.gov Mechanistic studies revealed that MDHB's protective effects are associated with the upregulation of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD), and the modulation of the Akt signaling pathway. nih.gov

Table 1: Effects of Methyl 3,4-dihydroxybenzoate in Oxidative Stress Models

| Cell Line | Inducer of Oxidative Stress | Key Findings | References |

|---|---|---|---|

| Granulosa Cells (KGN) | tert-butyl hydroperoxide (TBHP) | Reversed oxidative damage, attenuated apoptosis, decreased ROS, improved mitochondrial function, upregulated Nrf2 and antioxidant enzymes. | nih.gov |

| A549 Lung Carcinoma | Fluoride | Alleviated toxicity, modulated intracellular calcium and mitochondrial integrity, prevented oxidative stress. | medchemexpress.commedchemexpress.cnglpbio.com |

| SH-SY5Y Neuroblastoma | tert-butyl hydroperoxide (TBHP) | Increased cell viability, reduced apoptosis and ROS levels, upregulated antioxidant enzymes (GSH-Px, SOD), modulated Akt pathway. | nih.govnih.govresearchgate.net |

Inflammatory Response Models

MDHB has demonstrated anti-inflammatory properties in various models. In a study utilizing the human synovial sarcoma cell line (MH7A) stimulated with tumor necrosis factor-alpha (TNF-α) to mimic an inflammatory environment, 3,4-dihydroxybenzoic acid methyl ester (DBME), another name for MDHB, was investigated. The research found that DBME reduced the levels of pro-inflammatory mediators such as matrix metalloproteinase 3 (MMP3), interleukin-6 (IL-6), and C-C motif chemokine ligand 5 (CCL5). Furthermore, it promoted apoptosis in these inflamed cells and was found to inhibit the NF-κB signaling pathway. nih.gov Another study on a zebrafish model of inflammatory bowel disease (IBD) induced by trinitro-benzene-sulfonic acid (TNBS) showed that a related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), could inhibit inflammatory responses. mdpi.com

Neural Cell Culture Systems

The neurotrophic and neuroprotective potential of MDHB has been explored using primary neural cell cultures.

Primary Cortical Neurons: In cultures of primary cortical neurons from neonatal rats, MDHB has been shown to promote neurite outgrowth and enhance neuronal survival. ebi.ac.uknih.gov These effects are linked to its ability to increase the expression of brain-derived neurotrophic factor (BDNF). nih.gov Further investigation into the mechanism suggests the involvement of the adenosine (B11128) A2a receptor and the PI3K/Akt signaling pathway. ebi.ac.ukcore.ac.uk Studies have also demonstrated MDHB's protective effects against amyloid-β peptide-induced neurotoxicity, a key factor in Alzheimer's disease. ebi.ac.uknih.gov MDHB was found to suppress reactive oxygen species accumulation and mitochondrial membrane potential decrease caused by amyloid-β exposure. nih.gov

Neural Stem Cells (NSCs): Research has indicated that MDHB can induce the differentiation of hippocampal NSCs into cholinergic neurons. frontiersin.org This process is believed to be mediated through the inhibition of AKT phosphorylation and the activation of GSK3β. frontiersin.org A derivative of MDHB, gallic acid, has also been shown to induce NSC differentiation and proliferation by activating the MAPK-ERK pathway. biorxiv.org

Osteoclast Differentiation Models

The role of MDHB in bone metabolism has been investigated using models of osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to conditions like osteoporosis.

RANKL-induced Bone Marrow Monocytes: In a model using bone marrow monocytes (BMMs) stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclastogenesis, MDHB was found to inhibit the formation of osteoclasts in a dose-dependent manner. nih.govnih.gov This inhibition is associated with the attenuation of the MAPK and NF-κB signaling pathways by reducing reactive oxygen species (ROS) levels. nih.govfrontiersin.org A key mechanism identified is the upregulation of Nrf2, a transcription factor that plays a crucial role in the antioxidant response. nih.govnih.gov

In Vivo Animal Models for Efficacy and Mechanistic Studies

In vivo models are essential for understanding the physiological effects of a compound in a whole, living organism.

Caenorhabditis elegans as a Model for Longevity and Stress Resistance

The nematode Caenorhabditis elegans is a widely used model organism in aging research due to its short lifespan and well-characterized genetics. nih.gov Studies have shown that MDHB can prolong the lifespan of C. elegans and enhance its resistance to oxidative stress. nih.govnih.gov The lifespan-extending effects of MDHB are not due to caloric restriction. nih.gov Mechanistic investigations suggest that MDHB's pro-longevity effect is at least partially mediated through the daf-2/daf-16 signaling pathway, a key regulator of aging and stress resistance in C. elegans. nih.govnih.gov MDHB was found to promote the nuclear localization of the DAF-16/FoxO transcription factor, which in turn modulates the expression of genes involved in stress defense and longevity. nih.gov

**Table 2: Research Findings for this compound in *C. elegans***

| Parameter | Observation | Implication | References |

|---|---|---|---|

| Lifespan | Significantly extended mean lifespan. | Potential anti-aging properties. | nih.govnih.govresearchgate.net |

| Stress Resistance | Enhanced resistance to oxidative stressors. | Antioxidant and protective effects. | nih.govnih.gov |

| Mechanism of Action | Modulates the daf-2/daf-16 pathway, enhances nuclear localization of DAF-16/FoxO. | Acts on a conserved aging pathway. | nih.govnih.gov |

Murine Models of Osteoporosis (e.g., Lipopolysaccharide-induced osteolysis, ovariectomy-induced osteoporosis)

This compound (MDHB) has been investigated for its potential therapeutic effects on osteoporosis using murine models. nih.gov Studies have utilized both lipopolysaccharide (LPS)-induced osteolysis and ovariectomy (OVX)-induced osteoporosis models in mice to evaluate the efficacy of MDHB. nih.govnih.gov

In the LPS-induced osteolysis model, the administration of LPS stimulates an inflammatory response that leads to bone loss. Research has shown that MDHB can effectively suppress this pathological bone resorption. nih.govresearchgate.net Similarly, the OVX-induced osteoporosis model in mice mimics postmenopausal osteoporosis, where bone loss is accelerated due to estrogen deficiency. nih.gov Investigations have demonstrated that MDHB has a therapeutic effect on the bone loss observed in this model. nih.govnih.gov

The underlying mechanism of MDHB's action in these models involves the inhibition of osteoclast differentiation and function. nih.govpreprints.orgpreprints.org Osteoclasts are cells responsible for bone resorption, and their excessive activity is a key factor in the development of osteoporosis. nih.gov MDHB has been found to suppress the differentiation of bone marrow macrophages into osteoclasts. nih.gov This inhibitory effect is mediated through the downregulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. nih.govnih.gov Furthermore, MDHB has been shown to upregulate the expression of nuclear factor-erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a crucial role in protecting against oxidative stress, which is implicated in osteoclastogenesis. nih.govnih.gov By reducing reactive oxygen species (ROS) levels, MDHB helps to mitigate the activation of osteoclasts. nih.gov

Table 1: Research Findings in Murine Models of Osteoporosis

| Model | Key Findings with this compound Treatment |

| Lipopolysaccharide (LPS)-induced osteolysis | Suppressed LPS-induced bone loss. nih.gov |

| Inhibited osteoclast differentiation and bone resorption. nih.gov | |

| Ovariectomy (OVX)-induced osteoporosis | Attenuated OVX-induced bone loss. nih.gov |

| Reduced excessive osteoclast activity. nih.gov |

Murine Models of Acute Liver Injury (e.g., D-galactosamine/Lipopolysaccharide-induced acute liver failure)

The protective effects of this compound (MDHB) against acute liver injury have been studied in murine models, specifically using the D-galactosamine (D-galN)/Lipopolysaccharide (LPS)-induced acute liver failure model. nih.govoup.com This model is well-established and mimics many of the clinical features of acute liver failure in humans. nih.govsemanticscholar.org

In these studies, the administration of D-galN/LPS to mice leads to significant liver damage, characterized by elevated levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver injury. nih.govoup.com Histopathological examination of the liver tissue in these models reveals extensive cellular damage. nih.gov

Research has demonstrated that pretreatment with MDHB can effectively protect against D-galN/LPS-induced acute liver failure. nih.govoup.com This protective effect is evidenced by a significant reduction in the serum levels of ALT and AST in MDHB-treated mice compared to the control group. nih.gov Furthermore, histopathological analysis shows a marked improvement in liver architecture and a reduction in cellular damage in the MDHB-treated animals. nih.gov

The mechanisms underlying the hepatoprotective effects of MDHB involve the inhibition of inflammation and apoptosis. nih.govoup.com MDHB has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govoup.com Additionally, MDHB modulates the expression of apoptosis-related proteins, leading to a decrease in hepatocyte cell death. nih.gov

Table 2: Research Findings in Murine Models of Acute Liver Injury

| Model | Key Findings with this compound Treatment |

| D-galactosamine/Lipopolysaccharide (D-galN/LPS)-induced acute liver failure | Reduced serum levels of ALT and AST. nih.gov |

| Attenuated liver histopathological damage. nih.gov | |

| Decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govoup.com | |

| Inhibited hepatocyte apoptosis. nih.govoup.com |

Zebrafish Models of Inflammatory Bowel Disease

While research on this compound in inflammatory bowel disease (IBD) models is noted, a closely related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has been investigated in a zebrafish model of IBD induced by trinitro-benzene-sulfonic acid (TNBS). sciprofiles.commdpi.comnih.govresearchgate.net This model allows for the in vivo study of intestinal inflammation and the evaluation of potential therapeutic agents. mdpi.com

In the TNBS-induced zebrafish IBD model, MBD demonstrated significant anti-inflammatory effects. sciprofiles.commdpi.comnih.gov It was observed to inhibit the migration of immune cells to the intestine, a key process in the pathogenesis of IBD. sciprofiles.commdpi.comresearchgate.net Furthermore, MBD treatment was found to enhance the integrity of the gut mucosal barrier and improve intestinal peristalsis, both of which are often compromised in IBD. sciprofiles.commdpi.comresearchgate.netzfin.org The compound also showed an ability to inhibit the elevation of reactive oxygen species (ROS) induced by TNBS. sciprofiles.commdpi.com

The mechanism of action for MBD in this model involves the regulation of the TLR/NF-κB signaling pathways. sciprofiles.commdpi.comnih.gov MBD was found to inhibit the mRNA expression of several pro-inflammatory mediators, including TNF-α, NF-κB, IL-1β, and IL-6. sciprofiles.comnih.gov

Table 3: Research Findings for a Related Compound in a Zebrafish Model of IBD

| Model | Compound | Key Findings |

| Trinitro-benzene-sulfonic acid (TNBS)-induced IBD | Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | Inhibited intestinal migration of immune cells. sciprofiles.commdpi.comresearchgate.net |

| Enhanced gut mucosal barrier integrity. sciprofiles.commdpi.comresearchgate.net | ||

| Improved intestinal peristalsis. sciprofiles.commdpi.comresearchgate.netzfin.org | ||

| Inhibited TNBS-induced ROS elevation. sciprofiles.commdpi.com | ||

| Regulated TLR/NF-κB signaling pathways. sciprofiles.commdpi.comnih.gov |

Rodent Models for Neurodegenerative Disease Research

This compound (MDHB) has been identified as a small molecule with neuroprotective properties and has been investigated in the context of neurodegenerative diseases. frontiersin.org Research has explored its potential to influence the differentiation of neural stem cells (NSCs), which is a key area of interest for developing therapies for these conditions. frontiersin.org

In vitro studies have shown that MDHB can selectively induce hippocampal NSCs to differentiate into cholinergic neurons. frontiersin.org This is significant because cholinergic neurons are a population of nerve cells that are particularly vulnerable in certain neurodegenerative diseases. The differentiated neurons were found to express markers of mature and functional neurons, such as synapsin 1 (SYN1) and postsynaptic density protein 95 (PSD-95). frontiersin.org

The mechanism behind this directed differentiation involves the modulation of specific signaling pathways. MDHB was found to inhibit the phosphorylation of AKT and activate the autophosphorylation of GSK3β. frontiersin.org These actions lead to an enhancement of β-catenin degradation, preventing its entry into the nucleus. frontiersin.org This cascade of events ultimately promotes the expression of the gene Isl1 and inhibits cell cycle progression, guiding the NSCs towards a cholinergic neuronal fate. frontiersin.org

Animal Models for Retinitis Pigmentosa

The neuroprotective effects of this compound (MDHB) have been evaluated in a mouse model of retinitis pigmentosa (RP), a degenerative disease of the photoreceptor cells in the retina that leads to blindness. nih.govresearchgate.netcellphysiolbiochem.com The rd10 mouse is a commonly used animal model for this condition as it exhibits a slow degeneration of photoreceptors, mimicking the progression of the disease in humans. nih.gov

In studies using the rd10 mouse model, treatment with MDHB has been shown to delay retinal degeneration and preserve both the structure and function of the retina. nih.gov Specifically, MDHB treatment promoted the survival of photoreceptor cells and helped to maintain the morphology of cone cells. nih.gov This structural preservation was accompanied by enhanced visual behavior and improved retinal function as measured by electroretinogram (ERG) responses in the treated mice compared to untreated controls. nih.gov

The mechanism underlying these protective effects is believed to be mediated through the brain-derived neurotrophic factor (BDNF)-TrkB signaling pathway. nih.gov MDHB treatment was found to increase the expression of BDNF protein and the phosphorylation of its receptor, TrkB. nih.gov Furthermore, the beneficial effects of MDHB on photoreceptor survival were blocked when a TrkB antagonist was used, confirming the involvement of this pathway. nih.gov In addition to its neurotrophic effects, MDHB also demonstrated an ability to inhibit microglial activation and Muller cell gliosis, which are inflammatory responses that contribute to the pathology of RP. nih.gov

Table 4: Research Findings in an Animal Model of Retinitis Pigmentosa

| Model | Key Findings with this compound Treatment |

| rd10 mouse model of retinitis pigmentosa | Delayed retinal degeneration. nih.gov |

| Promoted photoreceptor survival and preserved cone morphology. nih.gov | |

| Enhanced visual behavior and ERG responses. nih.gov | |

| Increased expression of BDNF and phosphorylated TrkB. nih.gov | |

| Inhibited microglial activation and Muller cell gliosis. nih.gov |

Pharmacological and Pharmacokinetic Investigations of Methyl 3,4 Dihydroxybenzoate

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The pharmacokinetic properties of Methyl 3,4-dihydroxybenzoate have been characterized by rapid absorption and extensive metabolism following oral administration in animal models. nih.gov Studies in mice have shown that after intragastric administration, MDHB is quickly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from approximately 0.03 to 0.07 hours. nih.gov The compound is also rapidly distributed to all organs. nih.gov

The metabolism of MDHB is extensive. In one study, a total of 96 metabolites were identified in the urine, feces, brain, plasma, and liver of mice. researchgate.net The primary metabolic pathways include the loss of -CH2 and -CO2, loss of -CH2O, hydrolysis of the ester bond, isomerization, methylation, sulfate (B86663) conjugation, and conjugation with glycine, alanine (B10760859), or glucose. researchgate.net

Excretion of the parent compound appears to be low. The cumulative excretion of unchanged MDHB in the urine and feces of mice was found to be 0.67 ± 0.31‰ and 0.49 ± 0.44‰, respectively. researchgate.net This low percentage of parent drug excretion suggests that MDHB is primarily cleared from the body as metabolites. researchgate.net The rapid systemic clearance and a short elimination half-life further support the observation of its fast elimination. nih.gov

Oral Bioavailability Determinations

The oral bioavailability of a compound is a critical determinant of its potential as an orally administered therapeutic agent. For this compound, studies in mice have determined the oral bioavailability to be 23%. nih.govresearchgate.net This indicates that a significant portion of the orally administered dose reaches the systemic circulation in its unchanged form. The pharmacokinetic parameters following intragastric administration in mice at different doses are summarized in the table below. nih.gov

| Pharmacokinetic Parameters of MDHB in Mice | |

| Parameter | Value Range |

| Time to Peak Concentration (Tmax) | 0.033 - 0.07 h |

| Peak Concentration (Cmax) | 12,379.158 - 109,798.712 µg/L |

| Elimination Half-life (t1/2z) | 0.153 - 1.291 h |

| Area Under the Curve (AUC0-∞) | 640.654 - 20,241.081 µg/L·h |

| Mean Residence Time (MRT0-∞) | 0.071 - 0.206 h |

| Apparent Volume of Distribution (Vz/F) | 17.538 - 45.244 L/kg |

| Systemic Clearance (Clz/F) | 22.541 - 80.807 L/h/kg |

| Oral Bioavailability | 23% |

Data from a study in mice with single intragastric administration of MDHB at doses ranging from 50 to 450 mg/kg.

Blood-Brain Barrier Permeation Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a prerequisite for its action within the central nervous system. Research has demonstrated that this compound is capable of permeating the blood-brain barrier. nih.govresearchgate.net Following oral administration in mice, MDHB was detected in the brain, with a peak concentration of 15,666.93 ng/g. nih.govresearchgate.net This finding is significant as it suggests that MDHB can reach the brain parenchyma to potentially exert its neuroprotective effects. researchgate.netnih.gov

Comprehensive Tissue Distribution Analysis

Following absorption, this compound is rapidly and widely distributed throughout the body. nih.gov A tissue distribution study in mice after a single intragastric administration revealed the presence of the compound in all organs examined. nih.gov The highest concentration of MDHB was found in the stomach, which is consistent with the route of administration. nih.gov Conversely, the lowest concentration was observed in the testes. nih.gov This broad distribution pattern indicates that MDHB is not confined to the plasma and can reach various tissues, including its target organ, the brain. nih.gov

| Tissue Distribution of MDHB in Mice | |

| Tissue | Distribution Finding |

| Brain | Peak content of 15,666.93 ng/g nih.govresearchgate.net |

| Stomach | Maximum content detected nih.gov |

| Testes | Minimum content observed nih.gov |

| Other Organs | Rapidly distributed to all organs nih.gov |

Assessment of Cytochrome P450 Inhibition and Potential Drug-Drug Interactions

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to clinically significant drug-drug interactions. The potential for this compound to inhibit major CYP isoforms has been investigated. researchgate.net Using a cocktail approach to evaluate its inhibitory effects, it was found that the half-maximal inhibitory concentration (IC50) values of MDHB towards all tested cytochrome P450 isoforms were greater than 100 μM. researchgate.net This high IC50 value suggests that MDHB has a low probability of causing clinically relevant drug-drug interactions based on the inhibition of these key metabolic enzymes. researchgate.net

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Methyl 3,4 Dihydroxybenzoate

Chemical Synthesis Approaches for Methyl 3,4-dihydroxybenzoate

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid). organic-chemistry.org This classic organic reaction involves heating the carboxylic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant. The reaction is catalyzed by a strong mineral acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org A molecule of methanol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com To drive the reaction equilibrium towards the product side, an excess of methanol is used, and in some setups, the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com A similar acid-catalyzed esterification process is used for related compounds, such as the synthesis of methyl gallate from gallic acid and methanol. ekb.eg

Design and Synthetic Strategies for this compound Derivatives

The molecular scaffold of this compound serves as a valuable starting point for the design and synthesis of novel derivatives with potentially enhanced or modulated biological activities. The primary goal of creating these derivatives is to improve properties such as potency, selectivity, bioavailability, and metabolic stability. Synthetic strategies focus on modifying three key regions of the molecule: the catechol hydroxyl groups, the aromatic ring, and the methyl ester functional group.

Modification of Hydroxyl Groups: The two phenolic hydroxyl groups at the C3 and C4 positions can be selectively protected and then alkylated or acylated to produce a range of ethers and esters. This can alter the compound's lipophilicity and its ability to participate in hydrogen bonding.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups (e.g., halogens, nitro groups, or alkyl chains) onto the benzene (B151609) ring. These modifications can influence the electronic properties of the catechol system and introduce new interaction points with biological targets.

Ester Group Transformation: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted into a wide array of amides, hydrazides, or other esters by reacting it with various amines or alcohols. nih.gov For instance, novel derivatives of the parent protocatechuic acid have been synthesized by creating amide and glucose conjugates to enhance properties like wound healing. nih.gov This strategy aims to modify the compound's polarity and pharmacokinetic profile. A biomimetic rearrangement of quinic acid has also been utilized to synthesize monoesterified derivatives of methyl protocatechuate. mdpi.com

Structure-Activity Relationship (SAR) Analysis for Specific Biological Activities

Influence of Chemical Modifications on Antioxidant Efficacy

The potent antioxidant activity of this compound is fundamentally linked to the presence of the 3,4-dihydroxy-substituted benzene ring, known as the catechol moiety. acs.orgnih.gov SAR studies consistently highlight this feature as the critical pharmacophore for radical scavenging.

The key structural determinants for antioxidant efficacy are:

The Catechol Group: The two hydroxyl groups in the ortho position are paramount. This arrangement allows for the donation of a hydrogen atom to a free radical, forming a relatively stable o-semiquinone radical intermediate. This stability is achieved through the delocalization of the unpaired electron across the aromatic ring and, crucially, through the formation of an intramolecular hydrogen bond between the remaining phenolic proton and the oxygen of the semiquinone. nih.gov

Number and Position of Hydroxyl Groups: The antioxidant capacity is highly dependent on the substitution pattern of hydroxyl groups. Compounds with the catechol structure are generally more potent radical scavengers than those with a single hydroxyl group (like 4-hydroxybenzoic acid) or with meta-dihydroxy arrangements. nih.gov

The Methyl Ester Group: While the catechol moiety is responsible for the direct radical-scavenging action, the esterification of the carboxylic acid group modulates the molecule's physicochemical properties. Converting the polar carboxylic acid to a less polar methyl ester increases lipophilicity. This change can influence the compound's ability to cross cellular membranes and interact with lipid-soluble components, potentially enhancing its efficacy in protecting against lipid peroxidation within biological systems. SAR studies on similar catechol compounds have shown that maintaining free catechol hydroxyls is key to high antioxidant activity. acs.org

| Structural Feature | Influence on Antioxidant Efficacy | Rationale |

|---|---|---|

| Catechol Moiety (3,4-dihydroxy) | Essential for high activity | Enables formation of a stable semiquinone radical via electron delocalization and intramolecular hydrogen bonding. nih.gov |

| Single Hydroxyl Group (e.g., at C4) | Significantly lower activity | Lacks the stabilizing effect of the second ortho-hydroxyl group. nih.gov |

| Methyl Ester Group | Modulates lipophilicity and bioavailability | Increases lipid solubility, potentially enhancing access to cellular compartments, without eliminating the core radical-scavenging ability of the free catechol group. |

| Blocked Hydroxyl Groups (e.g., etherification) | Greatly diminished or abolished activity | Prevents hydrogen atom donation, which is the primary mechanism of radical scavenging. acs.org |

Structural Determinants for Neurotrophic and Neuroprotective Effects

This compound exhibits significant neurotrophic and neuroprotective properties, which are closely tied to its chemical structure. Its ability to protect neurons stems from both its antioxidant capacity and its specific interactions with cellular signaling pathways.

Antioxidant-Driven Neuroprotection: Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. The catechol structure of MDHB allows it to effectively scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in neuronal cells. nih.gov Studies have shown that MDHB can protect neurons against oxidative insults by reducing intracellular ROS levels and inhibiting apoptosis. nih.gov

Upregulation of Neurotrophic Factors: Beyond its general antioxidant effects, the specific structure of MDHB enables it to modulate pathways critical for neuronal survival and growth. Research has demonstrated that MDHB promotes neurite outgrowth and increases neuronal survival in a dose-dependent manner. nih.gov This neurotrophic effect is directly linked to its ability to induce the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.gov BDNF is a crucial protein that supports the health of existing neurons and encourages the growth and differentiation of new ones. mdpi.commdpi.com The activation of the BDNF pathway and its primary receptor, Tropomyosin receptor kinase B (TrkB), is a key structural determinant of MDHB's neuroprotective action. mdpi.com

Anti-Apoptotic Mechanisms: The molecular features of MDHB allow it to intervene in the apoptotic cascade. It has been shown to up-regulate the anti-apoptotic protein Bcl-2 and down-regulate the pro-apoptotic protein Bax, thus shifting the balance towards cell survival. nih.gov

| Molecular Feature | Observed Neuroprotective Effect | Underlying Mechanism |

|---|---|---|

| Catechol Group | Reduction of oxidative stress in neurons | Direct scavenging of reactive oxygen species (ROS). nih.gov |

| Entire MDHB Scaffold | Promotion of neurite outgrowth and neuronal survival | Upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression. nih.gov |

| Entire MDHB Scaffold | Inhibition of programmed cell death (apoptosis) | Increases the Bcl-2/Bax ratio, preventing the activation of apoptotic caspases. nih.gov |

Molecular Features Critical for Anti-inflammatory Activity

The anti-inflammatory effects of this compound are intrinsically linked to its antioxidant properties and its ability to modulate specific cellular signaling pathways involved in the inflammatory response.

Nrf2 Pathway Activation: A critical molecular feature of MDHB is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. frontiersin.org Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). The electrophilic nature of the quinone, which can be formed from the catechol moiety of MDHB, is thought to react with cysteine residues on Keap1, leading to the release and activation of Nrf2. nih.gov Activated Nrf2 translocates to the nucleus, where it stimulates the production of protective enzymes like heme oxygenase-1 (HO-1) and SOD1, which in turn suppress inflammatory processes. nih.govfrontiersin.org

Inhibition of Pro-inflammatory Pathways: The activation of Nrf2 by MDHB has a downstream inhibitory effect on pro-inflammatory pathways. Nrf2 activation is known to suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of many inflammatory cytokines and mediators. mdpi.com

Modulation of RAGE Expression: MDHB has been shown to prevent inflammatory progression by restoring the expression of the Receptor for Advanced Glycation End products (RAGE). medchemexpress.com RAGE is a multi-ligand receptor that, upon activation, can perpetuate inflammatory responses. researchgate.net The Nrf2 pathway can regulate RAGE expression, suggesting that MDHB's anti-inflammatory action is also mediated through this axis. researchgate.net The ability of the MDHB structure to engage the Nrf2/RAGE signaling network is therefore a crucial determinant of its anti-inflammatory activity.

Advanced Analytical Techniques and Characterization in Methyl 3,4 Dihydroxybenzoate Research

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for the structural confirmation and characterization of Methyl 3,4-dihydroxybenzoate. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule. The aromatic ring and conjugated system of this compound contain a chromophore that absorbs light in the ultraviolet region. The resulting spectrum, characterized by specific wavelengths of maximum absorbance (λmax), is useful for confirming the presence of this structural feature. The parent compound, 3,4-dihydroxybenzoic acid, exhibits absorption maxima at approximately 206 nm, 218 nm, and 294 nm in an acidic mobile phase. nih.gov The esterification of the carboxylic acid group to form this compound has a minor effect on the chromophore, and thus the compound is expected to display a similar UV-Vis absorption profile, which is useful for its detection in techniques like high-performance liquid chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to provide a detailed map of the carbon and hydrogen atoms within the molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methyl ester protons and the three aromatic protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns confirming their relative positions.

¹³C NMR provides information on the different carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the hydroxyl and ester functional groups.

The identity of this compound isolated from natural sources is often confirmed by comparing its NMR data with that of reported values. researchgate.net

| Nucleus | Position | Expected Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H NMR | -OCH₃ | ~3.8 | Singlet, 3H |

| H-2 | ~7.4 | Doublet | |

| H-5 | ~6.8 | Doublet | |

| H-6 | ~7.3 | Doublet of doublets | |

| ¹³C NMR | -OCH₃ | ~52 | Methyl carbon |

| C=O | ~167 | Ester carbonyl carbon | |

| C-1 | ~122 | Aromatic carbon attached to C=O | |

| C-2 | ~117 | Aromatic C-H | |

| C-3 | ~145 | Aromatic carbon attached to -OH | |

| C-4 | ~150 | Aromatic carbon attached to -OH | |

| C-5 | ~115 | Aromatic C-H | |

| C-6 | ~123 | Aromatic C-H |

Note: The values presented are representative and can vary slightly depending on the solvent and experimental conditions.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, such as biological samples or natural product extracts, and for its precise quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of this compound in biological matrices. The liquid chromatography component separates the compound from other metabolites in the sample, while the tandem mass spectrometry provides detection with high selectivity and sensitivity based on the mass-to-charge ratio of the molecule and its fragments.

This technique has been applied to determine the pharmacokinetics and tissue distribution of this compound in mice. nih.gov In such studies, researchers can measure key pharmacokinetic parameters that describe the absorption, distribution, metabolism, and excretion of the compound.

| Parameter | Value | Unit |

|---|---|---|

| Tmax (Time to peak concentration) | 0.033 | h |

| Cmax (Peak concentration) | 109798.712 | µg/l |

| t½z (Elimination half-life) | 0.203 | h |